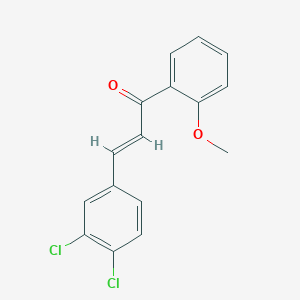

2'-Methoxy-3,4-dichlorochalcone

Description

Structure

3D Structure

Properties

CAS No. |

1292806-72-4 |

|---|---|

Molecular Formula |

C16H12Cl2O2 |

Molecular Weight |

307.2 g/mol |

IUPAC Name |

(E)-3-(3,4-dichlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H12Cl2O2/c1-20-16-5-3-2-4-12(16)15(19)9-7-11-6-8-13(17)14(18)10-11/h2-10H,1H3/b9-7+ |

InChI Key |

YBZYMEZXLCFTRZ-VQHVLOKHSA-N |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 3,4 Dichlorochalcone

Primary Synthetic Routes to 2'-Methoxy-3,4-dichlorochalcone

The principal and most widely employed method for synthesizing this compound is the Claisen-Schmidt condensation reaction. evitachem.comjchemrev.com This reaction provides a direct and efficient pathway to construct the characteristic chalcone (B49325) scaffold.

Claisen-Schmidt Condensation Reaction: Principles and Application

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation that occurs between a ketone and an aromatic aldehyde that lacks α-hydrogens. jove.comwikipedia.org This prevents the aldehyde from undergoing self-condensation, thereby favoring the formation of the desired cross-condensed product. numberanalytics.com The reaction proceeds via a base-catalyzed mechanism, leading to the formation of an α,β-unsaturated ketone, which in this case is this compound. scribd.com The stability of the resulting conjugated system drives the reaction towards the dehydrated chalcone product. jove.com

The synthesis of this compound is achieved through the reaction of 2'-Methoxyacetophenone and 3,4-Dichlorobenzaldehyde. evitachem.com In this reaction, 2'-Methoxyacetophenone serves as the ketone component, providing the enolizable α-hydrogens necessary for the condensation. 3,4-Dichlorobenzaldehyde acts as the aromatic aldehyde, which lacks α-hydrogens and thus cannot enolize. jove.com

| Reactant | Role in Reaction | Structure |

|---|---|---|

| 2'-Methoxyacetophenone | Ketone (Enolizable Component) | C9H10O2 |

| 3,4-Dichlorobenzaldehyde | Aromatic Aldehyde (Non-enolizable Component) | C7H4Cl2O |

Base catalysts are essential for facilitating the Claisen-Schmidt condensation. unmul.ac.id Sodium hydroxide (B78521) (NaOH) is a commonly used and effective catalyst for the synthesis of chalcones, including this compound. jchemrev.compsu.edurjlbpcs.com The base's primary role is to deprotonate the α-carbon of the 2'-Methoxyacetophenone, leading to the formation of a reactive enolate ion. jove.comunmul.ac.id Other bases such as potassium hydroxide (KOH) and barium hydroxide (Ba(OH)₂) have also been successfully employed in chalcone synthesis, often resulting in high yields. jchemrev.com The concentration of the base can be a critical factor; high concentrations may lead to side reactions like the Cannizzaro reaction. scribd.com

The choice of solvent and reaction temperature significantly influences the outcome of the Claisen-Schmidt condensation. Ethanol is a frequently used solvent for this reaction. psu.edurjlbpcs.com The reaction can be carried out under various temperature conditions, from room temperature to reflux. researchgate.netevitachem.comunmul.ac.idrjlbpcs.com For instance, some syntheses are performed by stirring the reactants at room temperature for an extended period, sometimes up to 72 hours. unmul.ac.id In other cases, microwave irradiation has been utilized to accelerate the reaction, reducing the reaction time to mere seconds or minutes. researchgate.netasianpubs.org Solvent-free conditions, where the reactants are ground together with a solid base catalyst like sodium hydroxide, have also been reported to yield quantitative results. wikipedia.orgrjlbpcs.com

| Solvent System | Reaction Temperature | Reported Yield (%) | Reference |

|---|---|---|---|

| Ethanol | Room Temperature | 60.06 - 84.54 | unmul.ac.id |

| Ethanol | Microwave Irradiation (50 seconds) | Not specified | researchgate.net |

| Methanol | Room Temperature | Not specified | jchemrev.com |

| Solvent-Free (Grinding) | Room Temperature | 75 | rjlbpcs.com |

The mechanism of the Claisen-Schmidt condensation begins with the abstraction of an α-proton from the ketone (2'-Methoxyacetophenone) by the base catalyst (e.g., NaOH), resulting in the formation of a resonance-stabilized enolate ion. jove.combyjus.com This enolate ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (3,4-Dichlorobenzaldehyde). jove.com This nucleophilic addition leads to the formation of a β-hydroxy ketone intermediate. numberanalytics.com This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, this compound. The dehydration step is often spontaneous as it leads to a highly stable, extended conjugated system. jove.com

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound involves careful consideration of several factors to maximize the yield and ensure high purity of the final product.

One key strategy is the meticulous control of reaction conditions. This includes the choice of catalyst and its concentration, the solvent system, and the reaction temperature. For instance, while sodium hydroxide is a common and effective catalyst, its concentration must be managed to prevent side reactions. jchemrev.comscribd.com

The method of reaction execution also plays a significant role. Conventional methods involving stirring at room temperature or reflux can be effective but may require long reaction times. unmul.ac.idresearchgate.net In contrast, green chemistry approaches such as microwave-assisted synthesis or solvent-free grinding techniques can significantly reduce reaction times and may lead to improved yields and easier purification. rjlbpcs.comresearchgate.net Grinding methods, in particular, have been shown to be efficient, sometimes offering higher yields than conventional solution-phase reactions. researchgate.net

Advanced Synthetic Approaches and Green Chemistry Principles

In recent years, the development of synthetic methodologies for chalcones has increasingly focused on green chemistry principles, aiming to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. These modern approaches offer significant advantages over traditional methods.

Solvent-Free Methods for Chalcone Synthesis

Solvent-free synthesis, often employing grinding or mechanochemical techniques, represents a significant advancement in green chemistry. biust.ac.bwimamu.edu.sa This method typically involves the physical mixing of the starting materials, an appropriate aldehyde and ketone, without the use of a solvent. imamu.edu.sa The energy generated from grinding can be sufficient to activate the reaction, often eliminating the need for external heating. imamu.edu.sa

For the synthesis of chalcones, this technique involves grinding the substituted benzaldehyde (B42025) and acetophenone (B1666503) with a solid base, such as sodium hydroxide, using a mortar and pestle. rsc.org This approach has been shown to produce chalcone-based compounds in high purity and yield. imamu.edu.sa The primary advantages of this method are the reduction of hazardous solvent waste and often shorter reaction times compared to conventional solution-phase synthesis. biust.ac.bwrsc.org

Table 1: Comparison of Synthetic Methods

| Method | Key Features | Advantages |

| Solvent-Free Grinding | Physical mixing of reactants with a solid base. rsc.org | Environmentally friendly, reduced waste, high atom economy, often high yields. biust.ac.bwrsc.org |

| Microwave-Assisted | Use of microwave irradiation to accelerate the reaction. asianpubs.orgmdpi.com | Rapid reaction times, increased yields, cleaner products. researchgate.net |

| UV-Irradiation | Utilization of UV light to promote the reaction. derpharmachemica.com | Can lead to significantly higher yields and shorter reaction times compared to conventional heating. derpharmachemica.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netscholarsresearchlibrary.com In the context of chalcone synthesis, microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields and cleaner products compared to conventional heating methods. asianpubs.orgresearchgate.net

The synthesis of chalcones via microwave irradiation is typically carried out by condensing a substituted acetophenone with a substituted benzaldehyde in the presence of a base and a small amount of a polar solvent, like ethanol, which acts as an energy transfer medium. asianpubs.orgmdpi.com The reaction mixture is irradiated in a dedicated microwave reactor at a specific power and temperature. mdpi.com This rapid and efficient method aligns with the principles of green chemistry by reducing energy consumption and reaction time. researchgate.net

UV-Irradiation Techniques for Enhanced Synthesis Efficiency

The use of ultraviolet (UV) irradiation offers another efficient and environmentally friendly approach to chemical synthesis. In the context of chalcone-related reactions, UV light has been shown to significantly enhance reaction efficiency. For instance, the synthesis of pyrimidine (B1678525) derivatives from chalcones, a reaction that traditionally requires prolonged heating, can be completed in a fraction of the time under UV irradiation with substantially higher percentage yields. derpharmachemica.com This photochemical method not only accelerates the reaction but also avoids the pollution problems associated with conventional heating and solvent use. derpharmachemica.com

Chemical Reactivity and Derivatization Studies of this compound

The α,β-unsaturated carbonyl system in this compound is a key functional group that dictates its chemical reactivity, making it a versatile precursor for the synthesis of various other compounds.

Reduction Reactions: Formation of Dihydrochalcones

The carbon-carbon double bond in the enone system of chalcones is susceptible to reduction. This reaction typically leads to the formation of dihydrochalcones, where the double bond is saturated. ljmu.ac.uk A common method for this transformation involves the use of reducing agents such as triethylsilane. evitachem.com The resulting dihydrochalcones, like 2'-Methoxy-3,4-dichlorodihydrochalcone, are themselves a class of compounds with distinct chemical and biological properties. researchgate.net

Cyclization Reactions: Formation of Heterocyclic Compounds

The bifunctional nature of the α,β-unsaturated ketone in this compound allows it to undergo cyclization reactions with various binucleophilic reagents to form a wide array of heterocyclic compounds. juniperpublishers.com These reactions are fundamental in medicinal chemistry for creating libraries of compounds with potential therapeutic applications.

One of the most common cyclization reactions involves the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines to yield pyrazolines. researchgate.net These reactions can be carried out under acidic or basic conditions and often proceed with high regioselectivity. beilstein-journals.orgresearchgate.net The resulting pyrazole (B372694) ring is a key structural motif in many pharmacologically active molecules. pharmajournal.net

Another important class of heterocyclic compounds derived from chalcones are pyrimidines. derpharmachemica.com These are typically synthesized through the condensation reaction of a chalcone with urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base. derpharmachemica.comderpharmachemica.com The resulting pyrimidine derivatives have a broad spectrum of biological activities. derpharmachemica.com The synthesis can be performed using conventional heating or, more efficiently, under UV irradiation. derpharmachemica.com

Table 2: Heterocyclic Compounds Derived from Chalcones

| Reactant | Resulting Heterocycle | General Method |

| Hydrazine Hydrate | Pyrazole/Pyrazoline | Condensation reaction, often in the presence of an acid or base. researchgate.net |

| Guanidine Hydrochloride | Pyrimidine | Condensation reaction in the presence of a base. derpharmachemica.comderpharmachemica.com |

Investigative Paradigms of Biological Activities of 2 Methoxy 3,4 Dichlorochalcone

Anti-Inflammatory Activity Research

Studies have centered on the anti-inflammatory capabilities of 2'-Methoxy-3,4-dichlorochalcone, particularly its influence on key inflammatory pathways and mediators.

Inhibition of Nitric Oxide (NO) Production in Cellular Models

A significant area of investigation has been the compound's ability to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation.

Researchers have utilized the RAW 264.7 macrophage cell line as a model system to explore the anti-inflammatory effects of this compound. nih.govresearchgate.net In these studies, inflammation is induced in the macrophage cells by treating them with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net The addition of this compound to these LPS-treated cells has been shown to potently inhibit the production of nitric oxide. nih.govresearchgate.net

The potency of this compound in inhibiting NO production is quantified by its half-maximal inhibitory concentration (IC50) value. Studies have reported an IC50 value of 7.1 μM for this compound in LPS-treated RAW 264.7 cells. researchgate.netsci-hub.senih.govfrontiersin.org This indicates the concentration at which the compound inhibits 50% of the NO production induced by LPS. Among a series of synthetic chalcones tested, this compound was identified as one of the most potent inhibitors of NO production. nih.govsci-hub.se

Table 1: IC50 Values for NO Production Inhibition by Chalcone (B49325) Derivatives

| Compound | IC50 (μM) |

|---|---|

| This compound | 7.1 |

| 2'-Hydroxy-6'-methoxychalcone (B191474) | 9.6 |

| 2'-Hydroxy-3-bromo-6'-methoxychalcone | 7.8 |

| 2'-Hydroxy-4',6'-dimethoxychalcone | 9.6 |

Data sourced from studies on LPS-treated RAW 264.7 cells. researchgate.netsci-hub.se

Modulation of Inflammatory Mediators and Pathways

Beyond inhibiting NO production, research has delved into the molecular mechanisms by which this compound exerts its anti-inflammatory effects.

The inhibition of NO production by this compound is linked to its ability to downregulate the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net The iNOS enzyme is responsible for the production of large amounts of NO during an inflammatory response. nih.govpharm.or.jp Western blotting analysis has revealed that treatment with this compound clearly reduces the levels of iNOS protein in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net

A key mechanism underlying the anti-inflammatory activity of this compound is the suppression of Nuclear Factor-kappa B (NF-κB) activation. nih.govresearchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS. nih.govnih.gov Studies have demonstrated that this compound inhibits the activation of NF-κB in LPS-treated macrophage cells. nih.govresearchgate.net This inhibitory action on the NF-κB pathway is considered a significant contributor to its ability to downregulate iNOS expression and subsequently reduce NO production. nih.govnih.gov

Inhibition of Cyclooxygenase (COX) and Lipoxygenase Pathways

Chalcones, as a class of compounds, have demonstrated the ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.govjuniperpublishers.com The anti-inflammatory effects of some chalcone derivatives are associated with their capacity to inhibit COX and consequently reduce the formation of prostaglandins (B1171923). sci-hub.se Specifically, certain nitrogen-containing chalcone derivatives have been shown to inhibit COX-2. nih.gov Some synthetic fluoro-hydroxy substituted pyrazole (B372694) chalcones have exhibited selective inhibitory effects against the COX-2 enzyme with moderate effects on COX-1. nih.gov Research has also indicated that some fluorinated chalcones can inhibit 5-lipoxygenase. juniperpublishers.com

Inhibition of Pro-inflammatory Cytokine Production

This compound has been identified as an inhibitor of nuclear factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response. nih.govthieme-connect.com The activation of NF-κB is a key step in the production of pro-inflammatory cytokines. Studies have shown that this compound, along with other chalcone derivatives, can suppress NF-κB activation in lipopolysaccharide (LPS)-treated cells. thieme-connect.com This inhibition of the NF-κB pathway is a significant mechanism underlying the anti-inflammatory properties of this compound. nih.govnih.gov Furthermore, some chalcone derivatives have been found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in mouse peritoneal macrophages stimulated by LPS. nih.gov

Reduction of Prostaglandin (B15479496) E2 (PGE2) Levels

A notable anti-inflammatory effect of this compound is its ability to reduce the levels of Prostaglandin E2 (PGE2), a key mediator of inflammation. nih.govresearchgate.net In scientific studies, this synthetic chalcone has been shown to inhibit PGE2 production with a reported IC50 value of 7.1 µM. nih.govresearchgate.net The reduction in PGE2 is often linked to the inhibition of COX-2 expression. nih.gov

Table 1: Investigated Anti-inflammatory Activities of this compound

| Biological Target | Observed Effect | IC50 Value |

| Prostaglandin E2 (PGE2) Production | Inhibition | 7.1 µM nih.govresearchgate.net |

| NF-κB Activation | Suppression | Not specified |

Anticancer Activity Research

In addition to its anti-inflammatory properties, this compound has been investigated for its potential as an anticancer agent. juniperpublishers.com

Inhibition of Cancer Cell Proliferation and Growth

Chalcone derivatives have demonstrated the ability to inhibit the proliferation and growth of various cancer cells. researchgate.netmdpi.com For instance, certain chalcones have shown cytotoxic activity against breast (T47D) and colon (WiDr) cancer cell lines. researchgate.netresearchgate.net The presence and position of substituents on the chalcone scaffold, such as methoxy (B1213986) and chloro groups, have been shown to influence their antiproliferative activity. researchgate.net

Induction of Apoptosis in Various Cancer Cell Lines

A key mechanism of anticancer activity for many chalcones is the induction of apoptosis, or programmed cell death, in cancer cells. semanticscholar.org Studies have shown that chalcone derivatives can trigger apoptosis through various cellular pathways. nih.gov For example, some chalcones induce apoptosis by modulating the expression of proteins in the Bcl-2 family, leading to the activation of caspases. mdpi.com The induction of DNA fragmentation, a hallmark of apoptosis, has also been observed in cancer cells treated with certain chalcones. semanticscholar.org

Molecular Targets and Signaling Pathways in Oncogenesis

The anticancer effects of chalcones are mediated through their interaction with various molecular targets and signaling pathways involved in cancer development (oncogenesis). One of the key targets is the NF-κB signaling pathway, which is not only crucial in inflammation but also plays a significant role in tumorigenesis. nih.govnih.gov By inhibiting NF-κB, this compound can interfere with processes that promote cancer cell survival and proliferation. nih.gov

Furthermore, research has pointed to other molecular targets for chalcones, including tubulin. nih.gov A number of natural and synthetic chalcones have exhibited potent anticancer activity by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. nih.gov Chalcones have also been shown to modulate other signaling pathways implicated in cancer, such as the PI3K/Akt pathway and those involving receptor tyrosine kinases like EGFR and ErbB2. nih.govnih.gov

Table 2: Investigated Anticancer Activities of this compound and Related Chalcones

| Activity | Cancer Cell Lines | Molecular Mechanism |

| Inhibition of Cell Proliferation | Breast (T47D), Colon (WiDr) researchgate.netresearchgate.net | Cytotoxicity researchgate.netresearchgate.net |

| Induction of Apoptosis | Various | Modulation of Bcl-2 family proteins, Caspase activation mdpi.com |

| Inhibition of NF-κB | Not specified | Suppression of NF-κB activation nih.govthieme-connect.com |

| Inhibition of Tubulin Polymerization | Not specified | Disruption of microtubule dynamics nih.gov |

Interactions with the Proteasome System

Chalcones, the class of compounds to which this compound belongs, have been identified as agents that can interact with and affect the proteasome system. nih.gov The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of most intracellular proteins, playing a major role in regulating cancer cell growth and proliferation. nih.gov Inhibition of this system is a recognized therapeutic strategy in oncology. nih.gov

The anticancer activity of certain chalcones is linked to their ability to inhibit the chymotrypsin-like activity of the 20S proteasome. nih.gov This inhibition leads to the accumulation of key regulatory proteins, such as the tumor suppressor p53, which can trigger cell cycle arrest and apoptosis. nih.gov The mechanism of action often involves the α,β-unsaturated carbonyl moiety present in the chalcone structure, which is highly electrophilic and can react with cysteine residues in proteins or N-terminal threonine residues in the proteasome's catalytic sites. nih.gov While specific studies detailing the direct interaction of this compound with the proteasome are not extensively documented in the provided results, the general mechanism for the chalcone class suggests this as a potential pathway for its biological activity. nih.gov

Modulation of Cell Cycle Progression

A significant mechanism through which chalcones exert their anticancer effects is the modulation of cell cycle progression. ljmu.ac.uknih.gov Disruption of the normal cell cycle is a hallmark of cancer, and compounds that can induce cell cycle arrest are of major therapeutic interest. nih.gov

Numerous studies on various natural and synthetic chalcones have demonstrated their ability to block the cell cycle at different phases. ljmu.ac.uk A common finding is the induction of cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing and proliferating. ljmu.ac.ukmdpi.com For instance, certain synthetic chalcones were observed to cause G2/M phase arrest in Caco-2 colon cancer cells. ljmu.ac.uk This effect is often a precursor to apoptosis, or programmed cell death. nih.govmdpi.com The interference with essential cellular processes like DNA replication and mitosis is a key strategy by which these compounds can inhibit tumor growth. nih.gov

Influence on STAT3, AP-1, NRF2, AR, ER, PPAR-γ, and β-catenin/Wnt Pathways

Research has established that chalcones can modulate a wide array of signaling pathways that are crucial for cancer cell survival, proliferation, and inflammation. nih.govscispace.com The compound this compound has been specifically identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation and cancer. nih.govthieme-connect.com The α,β-unsaturated carbonyl system of chalcones is thought to be responsible for this inhibition, potentially by reacting with cysteine residues on key proteins within the pathway, such as IκBα kinase (IKK). nih.gov

Beyond NF-κB, the broader family of chalcones has been shown to influence numerous other critical signaling pathways. While direct evidence for this compound's effect on all the listed pathways is specific, the class demonstrates a wide range of activities.

Table 1: Influence of Chalcones on Key Signaling Pathways

| Pathway | General Effect of Chalcone Class | Specific Finding for this compound | Reference |

|---|---|---|---|

| NF-κB | Potent inhibition of activation and nuclear translocation. | Demonstrated to be a better inhibitor of NF-κB. | nih.govthieme-connect.com |

| STAT3 | Activation is regulated by phosphorylation, which chalcones can inhibit. | Not specified. | nih.govnih.gov |

| AP-1 | Modulated as part of the anti-inflammatory and anti-cancer effects. | Not specified. | nih.gov |

| NRF2 | The electrophilic nature of chalcones can lead to Nrf2 activation. | Not specified. | nih.govnih.gov |

| AR (Androgen Receptor) | Chalcones with an o-methoxy group can inhibit AR nuclear translocation. | The 2'-methoxy group suggests potential for this activity. | nih.gov |

| ER (Estrogen Receptor) | Activity is modulated by targeting the receptor or aromatase activity. | Not specified. | nih.gov |

| PPAR-γ | Acts as a transcription factor that can be modulated by chalcones. | Not specified. | nih.govnih.gov |

| β-catenin/Wnt | Integral pathway in tumorigenesis that is a known target for chalcones. | Not specified. | nih.govnih.govthno.org |

The ability of chalcones with a methoxy group on the A-ring, such as this compound, to inhibit androgen receptor (AR) nuclear translocation is a noteworthy finding. nih.gov This suggests a potential application in hormone-dependent cancers like prostate cancer. Similarly, the Wnt/β-catenin and STAT3 pathways, both implicated in cancer stem cell function and drug resistance, are known targets for this class of compounds. nih.govthno.org

Differential Cytotoxicity Mechanisms in Cancer Cells

An important characteristic of many anticancer drug candidates is their ability to exhibit differential cytotoxicity, meaning they are more toxic to cancer cells than to normal, healthy cells. nih.gov Chalcones have frequently demonstrated this selective activity. nih.govnih.gov

The mechanisms underlying this differential effect are diverse. Chalcones can induce programmed cell death through various means, including apoptosis (via activation of caspases), necroptosis (a form of programmed necrosis), and methuosis (a non-apoptotic cell death characterized by vacuole accumulation). nih.gov This selectivity may arise from the fact that many of the signaling pathways targeted by chalcones, such as the p53, NF-κB, and various kinase pathways (e.g., ErbB-2), are often dysregulated or overexpressed in cancer cells. nih.gov

The substitution pattern on the chalcone rings is crucial for its activity. For example, a study on chalcone derivatives found that the introduction of 3,4-dichloro substituents on one of the aromatic rings actually decreased the cytotoxic activity against human cervix cancer cell lines compared to the unsubstituted parent chalcone. researchgate.net This highlights that the specific arrangement of functional groups, such as the methoxy and dichloro moieties on this compound, plays a critical role in defining its precise cytotoxic profile and potency.

Antimicrobial Activity Research

In addition to their anticancer properties, chalcones are a well-established class of compounds with significant antimicrobial potential. ljmu.ac.uknih.gov Both natural and synthetic chalcones have been extensively studied for their activity against a wide range of pathogenic microorganisms, including bacteria and fungi. nih.gov Their relatively simple structure and ease of synthesis make them attractive scaffolds for the development of new antimicrobial agents to combat the growing challenge of drug resistance. nih.gov

Antibacterial Efficacy Against Pathogenic Strains

The antibacterial effects of chalcones have been documented against numerous pathogenic strains. researchgate.netfrontiersin.org The chemical structure of chalcones, particularly the substituents on the two aromatic rings, can be readily modified to optimize potency and spectrum of activity. nih.gov Research indicates that the presence and position of hydroxyl and methoxy groups can be particularly important for antibacterial efficacy. frontiersin.org

Activity against Staphylococcus aureus

Staphylococcus aureus is a major human pathogen known for its ability to develop resistance to multiple antibiotics, making the search for new treatments a global health priority. nih.gov Chalcones have emerged as a promising group of compounds in this search. nih.gov A large body of research has focused on evaluating synthetic chalcone derivatives for their efficacy against S. aureus. nih.gov

Studies have shown that chalcones featuring hydroxyl (-OH) and methoxy (-OCH3) groups can exhibit potent activity. ljmu.ac.ukfrontiersin.org For example, specific methoxy-substituted chalcones have demonstrated inhibitory activity against S. aureus with Minimum Inhibitory Concentration (MIC) values in the range of 125–250 µg/mL. ljmu.ac.uk The combination of hydroxyl and methoxy groups on the aromatic rings has also been suggested to be conducive to maintaining antibacterial activity against this pathogen. frontiersin.org

Table 2: Antibacterial Activity of Selected Chalcone Derivatives Against Staphylococcus aureus

| Compound | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Sanjuanolide | S. aureus CMCC 26003 | 12.5 | frontiersin.org |

| (E)-1-(2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-en-1-yl)phenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one (4c) | S. aureus CMCC 26003 | 12.5 | frontiersin.org |

| (E)-1-(2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-en-1-yl)phenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (4d) | S. aureus CMCC 26003 | 25 | frontiersin.org |

| 3,2′-Dihydroxy-2,4,4′,6′-tetramethoxychalcone (55) | Staphylococcus aureus | 125–250 | ljmu.ac.uk |

| 2′-Hydroxy-2,4,4′,6′-tetramethoxychalcone (56) | Staphylococcus aureus | 125–250 | ljmu.ac.uk |

| 2′-Hydroxy-2,3,4,4′,6′-pentamethoxychalcone (57) | Staphylococcus aureus | 125–250 | ljmu.ac.uk |

Disruption of Microbial Cell Membrane Integrity

The integrity of the microbial cell membrane is a critical target for antimicrobial compounds. Research on related chalcone structures demonstrates that they can compromise this essential barrier. For instance, studies on the analog 2',4'-dichloro-chalcone have shown that it can significantly increase the cell membrane permeability of fungal conidia. mdpi.comresearchgate.netresearchgate.net This effect is a key aspect of its antifungal mechanism, indicating that the cell membrane's integrity is substantially compromised upon treatment. mdpi.comresearchgate.net Phenolic chalcones, in general, are known to destroy the integrity of the cell membranes of both Gram-negative and Gram-positive bacteria. mdpi.comresearchgate.net This disruption leads to leakage of cellular contents and ultimately, cell death.

Antifungal Efficacy Against Fungal Pathogens

Chalcones as a class are recognized for their broad-spectrum antifungal properties. nih.govljmu.ac.ukscispace.com The introduction of halogen atoms, such as chlorine, into the chalcone structure can enhance this biological activity. juniperpublishers.com While specific data on this compound against a wide range of fungal pathogens is not extensively detailed, research on other methoxychalcones and dichlorinated chalcones shows significant promise. nih.gov

For example, studies focusing on the antifungal potential of the related compound 2',4'-dichloro-chalcone have demonstrated its efficacy against significant postharvest pathogens like Fusarium tricinctum and Trichothecium roseum. mdpi.commdpi.com These findings underscore the potential of dichlorinated chalcones as effective antifungal agents for applications in agriculture and food preservation. mdpi.com

Inhibition of Mycelial Growth and Spore Production

A primary measure of antifungal efficacy is the inhibition of fungal growth and proliferation. Detailed investigations into the structurally similar 2',4'-dichloro-chalcone reveal its potent inhibitory effects on both mycelial growth and spore production. mdpi.comresearchgate.net

At a concentration of 1 µM, 2',4'-dichloro-chalcone was found to significantly inhibit the mycelial growth of F. tricinctum by 32.3% and T. roseum by 22.8%. mdpi.com The same concentration also led to a dramatic decrease in conidial production for both pathogens, with reductions of over 64%. mdpi.com Morphological changes in the fungal hyphae, such as increased branching and blunt apices, were also observed, indicating a substantial disruption of normal growth and colony formation. mdpi.com

Mechanisms Involving Cyanide-Resistant Respiration Disruption

Beyond direct structural damage, some antifungal agents act by disrupting cellular metabolic processes like respiration. In addition to the primary cytochrome respiratory pathway, many fungi possess an alternative oxidase (AOX) pathway, also known as cyanide-resistant respiration. mdpi.comnih.gov

Research has shown that 2',4'-dichloro-chalcone can significantly inhibit the total respiration rate in F. tricinctum and T. roseum. mdpi.comresearchgate.net Concurrently, it activates the cyanide-resistant respiratory pathway. mdpi.com Treatment with 1 µM of this chalcone increased the oxygen consumption rate in the cyanide-resistant pathway by 42–43% in both pathogens and enhanced the expression level of the alternative oxidase (AOX) gene. mdpi.com This disruption of normal respiration, forcing reliance on a less efficient pathway, is a key component of its antifungal action. mdpi.com

Antioxidant Activity Research

Chalcones are a class of phenolic compounds known to possess antioxidant properties, largely due to their chemical structure which can stabilize and scavenge free radicals. ljmu.ac.ukresearchgate.net The antioxidant potential can be influenced by the number and position of hydroxyl and methoxy groups on the aromatic rings. researchgate.net

Free Radical Scavenging Mechanisms

The primary mechanisms by which phenolic antioxidants scavenge free radicals include Hydrogen Atom Transfer (HAT) and single-electron transfer mechanisms like Sequential Proton Loss Electron Transfer (SPLET). researchgate.netsemanticscholar.org The dominant mechanism can depend on the solvent and the specific structure of the chalcone. researchgate.net The α,β-unsaturated ketone moiety is crucial for the biological activity of chalcones. researchgate.net While specific mechanistic studies on this compound are not widely available, the general principles of chalcone chemistry suggest it would participate in these radical scavenging pathways. The presence of a methoxy group can influence the electron-donating capacity and stability of the resulting phenoxyl radical, thereby affecting antioxidant activity. researchgate.netsemanticscholar.org

Quantitative Evaluation Using DPPH and ABTS Assays

The antioxidant capacity of compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. semanticscholar.organalis.com.my These tests measure the ability of a compound to donate an electron or hydrogen atom to neutralize these stable radicals, which is observed as a color change. semanticscholar.orgmdpi.com

While quantitative DPPH and ABTS data for this compound are not specified in the searched literature, studies on other substituted chalcones show a wide range of activities. For example, the related compound 4-methoxy-2”,4”-dichlorochalcone has been evaluated for its antioxidant potential using these methods. ajchem-a.com Generally, methoxy substituents are known to contribute to the antioxidant activity of chalcones, and compounds bearing them have shown good scavenging ability in both DPPH and ABTS assays. semanticscholar.org

Structural Determinants of Antioxidant Potential (e.g., Multi-Chloro Groups)

The antioxidant potential of chalcones, including this compound, is intricately linked to their molecular structure. The presence and position of various functional groups on the two aromatic rings (Ring A and Ring B) and the α,β-unsaturated ketone system are critical determinants of their free-radical scavenging capabilities.

For this compound, the presence of multiple chloro groups on the B-ring is a significant structural feature. Studies on various chalcone derivatives have indicated that the presence of halo-moieties, such as chlorine, can enhance antioxidant activity. derpharmachemica.com The electron-withdrawing nature of chlorine atoms can influence the electronic properties of the entire molecule, potentially stabilizing the radical formed after hydrogen or electron donation. Research on pyrimidine (B1678525) derivatives synthesized from chalcones has shown that compounds with multi-chloro groups on the phenyl rings exhibit excellent antioxidant potential. derpharmachemica.com

Furthermore, the methoxy group (-OCH3) at the 2'-position of Ring A is another crucial determinant. Methoxy and hydroxyl groups are known to increase the antioxidant activity of chalcones. mdpi.com These electron-donating groups can increase the electron density of the aromatic ring, making the molecule more susceptible to donating a hydrogen atom to a free radical, thereby neutralizing it. The position of the methoxy group is also vital. A methoxy group at the 2' or 6' position in ring A, adjacent to the carbonyl group, has been identified as a promising structural feature for inhibitory activities. sci-hub.se

Enzyme Inhibition Studies

This compound has been investigated for its inhibitory effects on several key enzymes involved in various physiological and pathological processes.

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. cabidigitallibrary.org By slowing down the digestion of carbohydrates, the post-meal spike in blood glucose can be reduced.

Chalcones, as a class of compounds, have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov The inhibitory potential is highly dependent on the substitution pattern on the chalcone scaffold. cabidigitallibrary.org For instance, the presence of hydroxyl groups at specific positions on the aromatic rings has been shown to be favorable for this inhibitory effect. cabidigitallibrary.org

While specific IC50 values for this compound against α-amylase and α-glucosidase are not extensively reported in the provided context, studies on related methoxy chalcones have shown inhibitory activities. For example, a series of methoxy chalcones were evaluated, and some exhibited α-amylase and α-glucosidase inhibition with IC50 values in the micromolar range. researchgate.net The presence of chloro substituents, in conjunction with a hydroxy group, has also been shown to lead to strong α-glucosidase inhibition in other chalcone derivatives. cabidigitallibrary.org This suggests that the combination of methoxy and dichloro groups in this compound could contribute to its potential as an inhibitor of these digestive enzymes.

Table 1: Inhibitory Activity of Selected Chalcones on Digestive Enzymes

| Compound | Target Enzyme | IC50 Value |

| Methoxy Chalcone Derivative 1 | α-Amylase | 98.61 ± 3.17 µg/mL |

| Methoxy Chalcone Derivative 2 | α-Glucosidase | 55.91 ± 1.78 µg/mL |

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The excessive conversion of glucose to sorbitol by aldose reductase can lead to diabetic complications. Therefore, inhibiting this enzyme is a promising therapeutic approach.

Chalcones have been identified as potent inhibitors of aldose reductase. The inhibitory activity is highly dependent on the structure of the chalcone. Specifically, hydroxylated and methoxylated chalcones have demonstrated significant inhibitory effects on bovine lens aldose reductase. Research on various chalcone derivatives has shown that certain 2',4'-dihydroxychalcones are potent inhibitors of human aldose reductase. nih.gov

While a specific IC50 value for this compound against aldose reductase is not provided in the search results, the presence of the methoxy group suggests it could possess inhibitory activity. The structural features of the chalcone backbone are crucial for binding to the active site of the enzyme.

Secretory phospholipase A2 (sPLA2) is an enzyme involved in the inflammatory process by catalyzing the hydrolysis of phospholipids (B1166683) to produce arachidonic acid, a precursor for various pro-inflammatory mediators like prostaglandins and leukotrienes. dovepress.com Inhibition of sPLA2 is therefore a target for anti-inflammatory drug development.

Chalcone derivatives have been reported to inhibit sPLA2. dovepress.com A study on synthetic chalcones as potential inhibitors of sPLA2 highlighted their anti-inflammatory properties. ljmu.ac.uk While a specific IC50 value for this compound against sPLA2 is not explicitly mentioned, its documented anti-inflammatory activity, such as the inhibition of PGE2 production with an IC50 of 7.1 µM, suggests a potential role in modulating inflammatory pathways where sPLA2 is involved. nih.govresearchgate.net The structural characteristics of this compound, particularly the substituents on the aromatic rings, likely play a role in its interaction with and inhibition of this enzyme.

Structure Activity Relationship Sar Studies of 2 Methoxy 3,4 Dichlorochalcone Analogs

Impact of A-Ring Substitutions on Biological Activity

The A-ring, the phenyl ring attached to the carbonyl group of the chalcone (B49325) scaffold, plays a pivotal role in modulating biological activity. Substitutions on this ring can influence the molecule's electronic properties, conformation, and ability to interact with biological targets.

The presence of methoxy (B1213986) (-OCH3) groups at the 2' and 6' positions of the A-ring has been shown to be a critical determinant of biological activity in various chalcone analogs. Studies have indicated that methoxy substitution at the 2'-position is a favorable chemical structure for potent inhibition of nitric oxide (NO) production. nih.gov Specifically, 2'-methoxy-3,4-dichlorochalcone has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS)-catalyzed NO production. nih.govsci-hub.se

In the context of anticancer activity, the placement of methoxy groups is crucial. For instance, in a series of chalcones evaluated for their ability to inhibit the breast cancer resistance protein (BCRP), a transporter associated with multidrug resistance, compounds with two methoxy groups at the 2' and 4' positions and a hydroxyl group at the 6' position on the A-ring demonstrated favorable inhibitory capacity. nih.gov Furthermore, the synthesis of alkoxylated chalcones has revealed that bis-substitution with methoxy groups at the 2' and 6' positions of the B-ring generally leads to an increase in cytotoxic activity against various cancer cell lines. mdpi.com This suggests that while the core focus here is the A-ring, the interplay of substitutions between both rings is vital.

The number and position of methoxy substituents are critical for both inhibitory potency and cytotoxicity. nih.gov Research on chalcones as selective inhibitors of ABCG2, a protein involved in drug efflux, found that the most effective compounds often contained specific methoxy substitution patterns. nih.govacs.org

Hydroxyl (-OH) groups on the A-ring significantly influence the biological activities of chalcones. The presence of a 2'-hydroxyl group is a characteristic feature of many biologically active chalcones and can impact their chemical properties and biological effects. mdpi.com Studies have shown that the presence of free hydroxyl groups on the aromatic rings is often essential for enhancing biological activity. mdpi.com

In the context of anti-inflammatory activity, 2'-hydroxychalcones have been a focus of research. mdpi.com For instance, 2'-hydroxy-6'-methoxychalcone (B191474) and 2'-hydroxy-3-bromo-6'-methoxychalcone have demonstrated potent inhibition of NO production. nih.gov The combination of a hydroxyl group at the 2' position with a methoxy group at the 6' position appears to be a favorable structural motif.

Furthermore, research on hydroxychalcones as inhibitors of Streptococcus mutans biofilms, relevant to preventing dental caries, has highlighted the importance of hydroxyl group positioning. nih.gov While compounds with a hydroxyl group at the 2'-position of the A-ring exhibited potent anti-biofilm and bactericidal activities, those with a hydroxyl group at the 3'-position showed more selective anti-biofilm effects. nih.gov The general consensus from these studies is that the presence of hydroxyl groups on either ring of the chalcone scaffold is crucial for inhibitory activity. nih.gov

Impact of B-Ring Substitutions on Biological Activity

The B-ring, the phenyl ring attached to the β-carbon of the enone system, also plays a crucial role in determining the biological profile of chalcones. Substitutions on this ring can dramatically alter the molecule's interaction with target enzymes and receptors.

Halogen substitutions, particularly chlorine, on the B-ring have been shown to be significant for the biological activity of chalcones. The presence of chlorine atoms can enhance the cytotoxic and anti-inflammatory properties of these compounds. For example, this compound, with its dichlorinated B-ring, is a potent inhibitor of NF-κB, a key regulator of inflammation and cancer. nih.gov

Studies have shown that the introduction of a chlorine atom onto the B-ring of 2'-hydroxychalcone (B22705) enhances its antituberculosis activity. nih.gov Furthermore, a computational analysis of chlorinated chalcones revealed that those with a chlorine atom in the 4-position of the B-ring were generally the most electrophilic and displayed notable antimicrobial activity. scirp.org The addition of chlorine atoms tends to increase the lipophilicity of the chalcone, which may affect its bioavailability. scirp.org

In the context of anti-inflammatory activity, a 3-halogen substitution on the B-ring is considered a favorable chemical structure for inhibiting NO production. nih.gov Specifically, 4-chloro-4'-hydroxychalcone was found to be the most efficient among a series of 4'-hydroxychalcones in inhibiting both cellular proliferation and topoisomerase I activity. mdpi.com However, the position of the chlorine atom is critical, as additional chlorine substitution at the 2-position can sometimes reduce bioactivity, possibly due to steric hindrance. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of chalcone analogs:

| Substitution | Ring | Position(s) | Observed Biological Effect |

| Methoxy | A | 2' | Potent inhibition of NO production nih.govsci-hub.se |

| Methoxy | A | 2', 4' (with 6'-OH) | Favorable for ABCG2 inhibition nih.gov |

| Methoxy | B | 2', 6' | Increased cytotoxicity mdpi.com |

| Hydroxyl | A | 2' | Potent anti-biofilm and bactericidal activities nih.gov |

| Hydroxyl | A | 3' | Selective anti-biofilm activity nih.gov |

| Hydroxyl | A/B | Any | Generally crucial for inhibitory activity nih.gov |

| Chlorine | B | 3, 4 | Potent NF-κB inhibition nih.gov |

| Chlorine | B | 4 | Enhanced antimicrobial and anti-proliferative activity scirp.orgmdpi.com |

| Halogen | B | 3 | Favorable for NO production inhibition nih.gov |

Elucidating Key Pharmacophores for Target-Specific Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For chalcones, the α,β-unsaturated carbonyl system is a key pharmacophoric element responsible for many of their biological activities. jchemrev.com This system acts as a Michael acceptor, allowing it to react with nucleophiles like the sulfhydryl groups of cysteine residues in proteins, which is believed to be important for their biological actions. jchemrev.comnih.gov

For anti-inflammatory activity, a key pharmacophore appears to involve a methoxy substitution at the 2' or 6' position of the A-ring, with or without a hydroxyl group at the adjacent position, combined with a halogen at the 3-position of the B-ring. nih.gov In the context of anticancer activity targeting tubulin polymerization, the presence of fluoro substituents on the B-ring has been shown to increase antitumor potency. nih.gov

For activity against the breast cancer resistance protein (BCRP/ABCG2), a favorable pharmacophore includes two methoxy groups at the 2' and 4' positions and a hydroxyl group at the 6' position of the A-ring. nih.gov On the B-ring, methoxy substitutions at the 2, 6 and 3, 5 positions are most favorable for inhibitory activity. nih.gov

Relationship Between Substituents and Electrophilic Character

The electrophilic character of chalcones, largely attributed to the α,β-unsaturated carbonyl system, is a crucial factor in their biological activity. jchemrev.com This system creates two electrophilic centers that can undergo nucleophilic attack. jchemrev.com The nature of the substituents on the aromatic rings can modulate this electrophilicity.

Electron-withdrawing groups, such as halogens, on the B-ring can increase the electrophilic character of the chalcone. mdpi.com For example, chlorinated chalcones, particularly those with a chlorine at the 4-position, have been found to be more electrophilic and exhibit greater antimicrobial activity. scirp.org This increased electrophilicity enhances the chalcone's ability to act as a Michael acceptor. jchemrev.com

Computational and in Silico Methodologies in 2 Methoxy 3,4 Dichlorochalcone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the potential mechanism of action of a compound.

Research has pointed to 2'-Methoxy-3,4-dichlorochalcone as a notable inhibitor of Nuclear Factor-kappa B (NF-κB) and a potent inhibitor of Prostaglandin (B15479496) E2 (PGE2) production. nih.govnih.govnih.gov These activities suggest that the compound likely interacts with key proteins in these inflammatory pathways, such as IκB kinase (IKK) for NF-κB inhibition or Cyclooxygenase-2 (COX-2) for the reduction of PGE2.

However, specific molecular docking studies detailing the binding energy (e.g., in kcal/mol), the precise amino acid interactions within the active sites of these potential protein targets, and the predicted binding poses for this compound are not described in the available scientific literature. While docking studies for other related chalcone (B49325) derivatives are common, data for this specific compound remains unpublished. nih.govresearchgate.net

Molecular Dynamics Simulations to Assess Stability and Binding

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations are often employed to assess the stability of a ligand-protein complex predicted by molecular docking.

For a compound like this compound, MD simulations would be a logical next step after docking to confirm that the predicted binding is stable within a dynamic, solvated environment. These simulations can provide insights into the flexibility of the compound in the binding pocket and the persistence of key intermolecular interactions.

Despite the application of MD simulations to other chalcone analogs to verify their binding stability, there is currently no specific information available in the reviewed literature regarding molecular dynamics simulations having been performed for this compound with any of its potential protein targets. nih.govresearchgate.net

Prediction of Pharmacokinetic Parameters (e.g., ADME Properties)

In silico prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical component of early-stage drug discovery. These computational models estimate a compound's drug-like qualities, such as its potential for oral bioavailability, ability to cross cell membranes, and metabolic stability.

Numerous studies report the use of software tools like SwissADME to predict these parameters for various series of novel chalcone derivatives. nih.govdergipark.org.trundikma.ac.idundikma.ac.id These predictions typically include parameters like lipophilicity (LogP), water solubility, and adherence to drug-likeness rules such as Lipinski's Rule of Five.

However, a specific ADME profile for this compound has not been published in the reviewed scientific papers. Therefore, data tables containing its predicted pharmacokinetic properties cannot be generated at this time.

Pre Clinical Drug Development and Therapeutic Potential of 2 Methoxy 3,4 Dichlorochalcone

Identification as a Lead Compound for Pharmaceutical Research

2'-Methoxy-3,4-dichlorochalcone has been identified as a significant lead compound in pharmaceutical research due to its potent biological activities observed in preclinical screening programs. Chalcones, a class of open-chain flavonoids, are recognized for their diverse pharmacological properties, and synthetic derivatives are often created to enhance specific activities. nih.govjuniperpublishers.com The identification of this compound as a lead compound stems from studies designed to explore the therapeutic potential of novel synthetic chalcones.

In a key study evaluating 41 synthetic chalcone (B49325) derivatives for anti-inflammatory properties, this compound (referred to in the study as Ch15) emerged as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells, with an IC50 value of 7.1 µM. nih.govnih.gov This inhibitory effect on a crucial inflammatory mediator highlighted its potential as an anti-inflammatory agent. nih.gov Further investigation revealed that its mechanism of action involves the down-regulation of inducible nitric oxide synthase (iNOS) expression. nih.gov

Additionally, research into molecularly targeted cancer therapies has pointed to this compound as a noteworthy inhibitor of nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a critical transcription factor involved in inflammatory responses and cancer progression. The structural features of this compound, specifically the methoxy (B1213986) group on the A-ring and dichloro substitution on the B-ring, were shown to be favorable for enhanced NF-κB inhibition. nih.gov This dual activity against key targets in inflammation and oncology has solidified its status as a valuable lead compound for further drug development. nih.govnih.gov

Potential for Development into Novel Therapeutic Agents

The demonstrated biological activities of this compound in preclinical models indicate its significant potential for development into novel therapeutic agents, particularly for inflammatory diseases and cancer. nih.govnih.gov Its multifaceted mechanism of action allows it to target multiple pathological pathways.

The anti-inflammatory potential of this compound is well-documented. It effectively suppresses the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov The inhibition of NO is achieved by down-regulating the expression of the iNOS enzyme, a process mediated by the suppression of NF-κB activation. nih.gov The ability to inhibit PGE2, another central player in inflammation and pain, further broadens its therapeutic applicability. nih.gov These findings suggest its utility in treating chronic inflammatory conditions where iNOS and COX-2 (the enzyme responsible for PGE2 synthesis) are often overexpressed.

In the context of oncology, the inhibition of NF-κB by this compound is a highly significant finding. nih.gov The NF-κB signaling pathway is constitutively active in many types of cancer, promoting cell proliferation, survival, and metastasis. By blocking this pathway, the compound can potentially halt tumor progression. nih.gov The development of agents that target NF-κB is a major focus in modern cancer therapy, positioning this compound as a promising candidate for further investigation as an anti-cancer drug. nih.gov

Table 1: Preclinical Bioactivity of this compound

| Target/Assay | Finding | Implication | Reference |

| Nitric Oxide (NO) Production | Potently inhibited NO production with an IC50 of 7.1 µM in LPS-stimulated RAW 264.7 cells. | Potential anti-inflammatory agent. | nih.govnih.gov |

| iNOS Expression | Down-regulated the expression of inducible nitric oxide synthase (iNOS). | Mechanism for NO inhibition identified. | nih.gov |

| NF-κB Activation | Suppressed the activation of nuclear transcription factor-kappa B (NF-κB). | Key mechanism for anti-inflammatory and potential anti-cancer effects. | nih.govnih.gov |

| Prostaglandin E2 (PGE2) | Decreased PGE2 levels with an IC50 of 7.1 µM. | Broad anti-inflammatory potential. | nih.gov |

Future Directions in Pre-clinical Efficacy Studies

While initial in vitro studies have established this compound as a promising lead compound, further preclinical efficacy studies are essential to validate its therapeutic potential. Future research should logically progress from cellular models to more complex in vivo systems to assess its effectiveness and behavior in a whole organism.

A primary future direction is the evaluation of this compound in animal models of disease. Based on its demonstrated mechanisms of action, relevant models would include those for chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. These studies would be crucial to determine if the in vitro anti-inflammatory effects translate into therapeutic efficacy in a living system. Similarly, its potential as an anti-cancer agent warrants investigation in various oncology models, including xenograft models of human cancers where NF-κB activation is a known driver of the disease.

Furthermore, comprehensive structure-activity relationship (SAR) studies are needed. While the initial synthesis and screening identified this compound as a potent derivative, further chemical modifications could lead to analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.net These studies would help to optimize the lead compound into a drug candidate with a more favorable profile for clinical development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2'-methoxy-3,4-dichlorochalcone, and how can purity be validated?

- Methodology : The Claisen-Schmidt condensation is the standard method for chalcone synthesis. React 2'-methoxy-3,4-dichloroacetophenone with an appropriate benzaldehyde derivative under basic conditions (e.g., NaOH/ethanol). Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Validate purity via HPLC (≥95%) and structural confirmation using -NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and FT-IR (C=O stretch at ~1650 cm) .

Q. How is the anti-inflammatory activity of this compound initially screened?

- Methodology : Use LPS-induced RAW 264.7 macrophage models to measure NF-κB inhibition via luciferase reporter assays. Quantify pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Compare results to positive controls (e.g., dexamethasone). Ensure dose-response curves (1–50 µM) and calculate IC values. Include cytotoxicity controls using MTT assays (e.g., Mosmann’s protocol) to exclude false positives from cell death .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported NF-κB inhibition efficacy across studies?

- Methodology :

Variable standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), LPS concentrations, and treatment durations.

Mechanistic depth : Use Western blotting to assess nuclear translocation of NF-κB p65 and IκBα degradation kinetics.

Structural analogs : Compare this compound with derivatives (e.g., 2'-hydroxy-3,4-dichlorochalcone) to isolate substituent effects.

Purity verification : Re-examine compound batches via LC-MS to rule out degradation products .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

- Methodology :

Molecular docking : Screen against kinase libraries (e.g., PDB entries for MAPK, JAK2) to predict binding affinities.

In vitro kinase assays : Use ADP-Glo™ or radioactive -ATP assays to validate hits.

Selectivity profiling : Test against off-target kinases (e.g., EGFR, VEGFR) to minimize polypharmacology.

Metabolic stability : Assess microsomal half-life (human liver microsomes) and CYP450 inhibition .

Q. What strategies mitigate off-target effects in in vivo models of cancer chemoprevention?

- Methodology :

Pharmacokinetic profiling : Determine bioavailability (oral vs. intraperitoneal) and tissue distribution via LC-MS/MS.

Toxicogenomics : Perform RNA-seq on treated vs. control tissues to identify dysregulated pathways.

Dosing optimization : Use staggered dosing (e.g., 10 mg/kg every 48 hours) to balance efficacy and toxicity.

Biomarker validation : Monitor serum ALT/AST for hepatotoxicity and renal function markers (creatinine, BUN) .

Contradiction Analysis & Best Practices

Q. Why do some studies report apoptosis induction while others note cell-cycle arrest as the primary mechanism?

- Resolution :

- Assay selection : Apoptosis (Annexin V/PI staining) and cell-cycle (propidium iodide flow cytometry) assays may highlight different phases of response.

- Time-course experiments : Apoptosis dominates at 24–48 hours, while arrest may occur earlier (12–24 hours).

- Cell-type specificity : Check p53 status (e.g., wild-type vs. mutant) and baseline apoptosis resistance (e.g., Bcl-2 overexpression) .

Q. How should researchers address discrepancies in reported IC values for cytotoxicity?

- Resolution :

Standardize assays : Use identical cell lines (ATCC-verified), passage numbers, and serum conditions.

Control for solvent effects : Limit DMSO to ≤0.1% and include vehicle controls.

Replicate across models : Validate in 3D spheroids or patient-derived xenografts (PDXs) for physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.